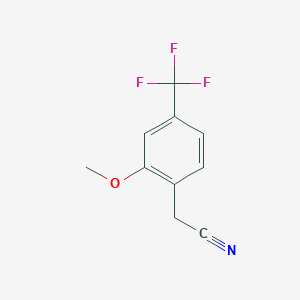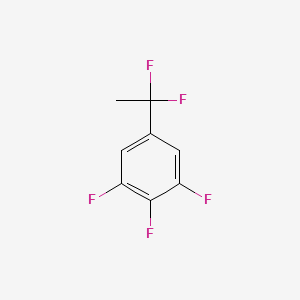
5-(1,1-Difluorethyl)-1,2,3-Trifluorbenzol
Übersicht
Beschreibung
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of multiple fluorine atoms in its structure imparts unique physical and chemical properties, making it of significant interest in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene has several scientific research applications:
Medicinal Chemistry:
Chemical Biology: The compound is employed in chemical biology studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Vorbereitungsmethoden
The synthesis of 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene can be achieved through several synthetic routes. One common method involves the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as a reagent . This reaction typically requires the presence of a nickel catalyst, a ligand such as 2,2’-bipyridine, and a base like potassium carbonate, conducted in a solvent such as dimethoxyethane at elevated temperatures .
Analyse Chemischer Reaktionen
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the presence of fluorine atoms can influence the reactivity and selectivity of these processes.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex fluorinated aromatic compounds.
Wirkmechanismus
The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is primarily related to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can modulate the electronic properties of the compound, influencing its binding affinity and selectivity towards specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene can be compared with other fluorinated aromatic compounds such as:
1,1-Difluoroethylbenzene: Similar in structure but lacks the additional fluorine atoms on the aromatic ring, resulting in different chemical and physical properties.
1,2,3-Trifluorobenzene: Contains three fluorine atoms on the aromatic ring but lacks the difluoroethyl group, leading to variations in reactivity and applications.
1,1,2,2-Tetrafluoroethylbenzene:
Eigenschaften
IUPAC Name |
5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFHBOJYINWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
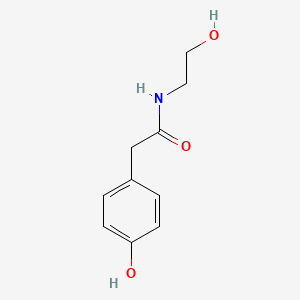
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)
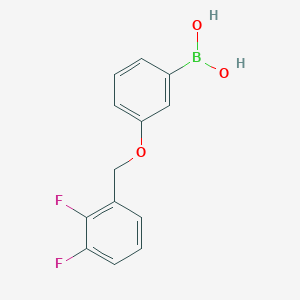
![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

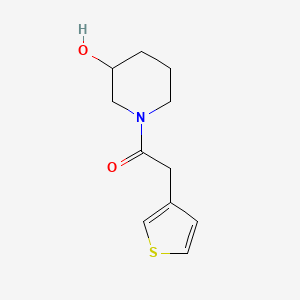
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)
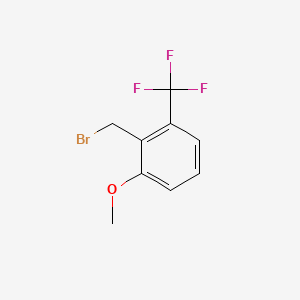
![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
